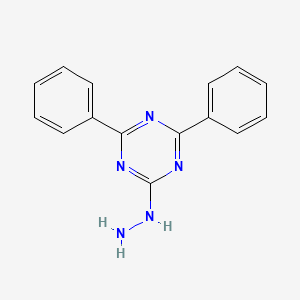![molecular formula C19H17NO2 B14316663 4,4'-[(3-Aminophenyl)methylene]diphenol CAS No. 109811-59-8](/img/structure/B14316663.png)
4,4'-[(3-Aminophenyl)methylene]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(3-Aminophenyl)methylene]diphenol is an organic compound with the molecular formula C19H17NO2 It is a derivative of diphenol with an aminophenyl group attached to the methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(3-Aminophenyl)methylene]diphenol typically involves the reaction of 3-aminophenol with formaldehyde and phenol under acidic conditions. The reaction proceeds through a condensation mechanism where the aminophenyl group reacts with formaldehyde to form a methylene bridge, which subsequently reacts with phenol to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized conditions to ensure higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(3-Aminophenyl)methylene]diphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[(3-Aminophenyl)methylene]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as adhesives and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-[(3-Aminophenyl)methylene]diphenol involves its interaction with various molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenolic hydroxyl groups can participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenedianiline: Similar structure but with two amino groups instead of one aminophenyl group.
Bisphenol A: Similar diphenol structure but with two phenol groups connected by a methylene bridge.
Eigenschaften
CAS-Nummer |
109811-59-8 |
|---|---|
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
4-[(3-aminophenyl)-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C19H17NO2/c20-16-3-1-2-15(12-16)19(13-4-8-17(21)9-5-13)14-6-10-18(22)11-7-14/h1-12,19,21-22H,20H2 |
InChI-Schlüssel |
LVZHTGZGDYWLHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


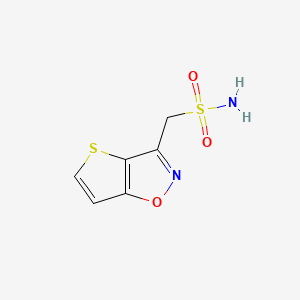
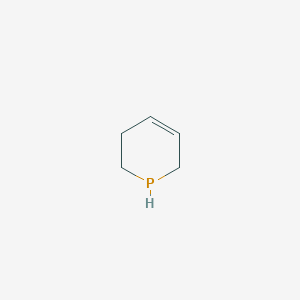
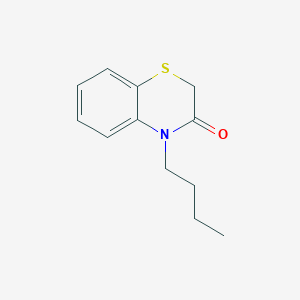
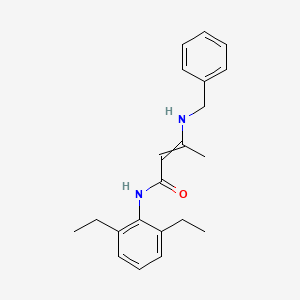
![N-[2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B14316612.png)
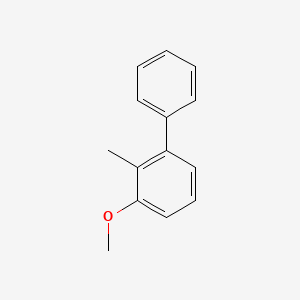
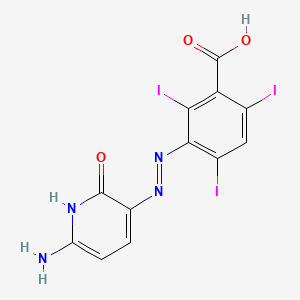
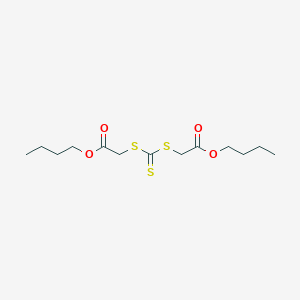
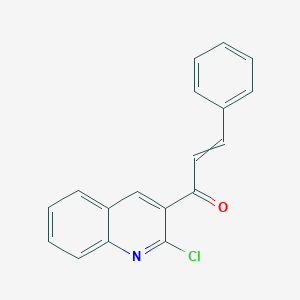
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)

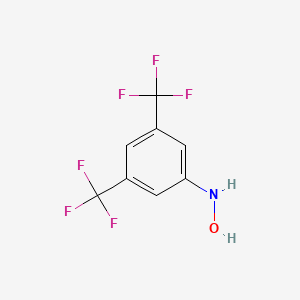
![Ethyl [2-(phenyltellanyl)hexadecyl]carbamate](/img/structure/B14316659.png)
